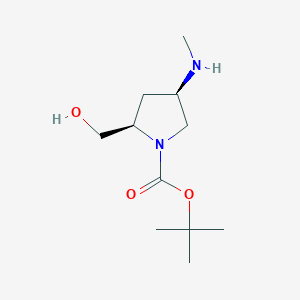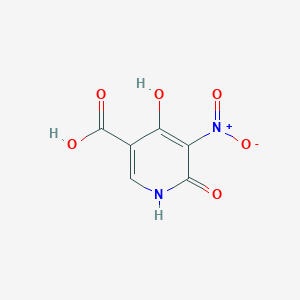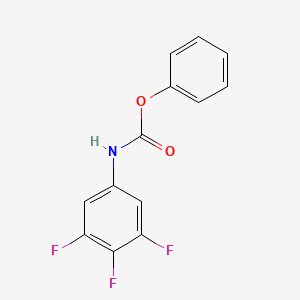
Phenyl (3,4,5-trifluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (3,4,5-trifluorophenyl)carbamate is a chemical compound with the molecular formula C13H8F3NO2. It is characterized by the presence of a phenyl group and a trifluorophenyl group connected through a carbamate linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (3,4,5-trifluorophenyl)carbamate typically involves the reaction of phenyl isocyanate with 3,4,5-trifluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. The general reaction scheme is as follows:
Phenyl isocyanate+3,4,5-trifluoroaniline→Phenyl (3,4,5-trifluorophenyl)carbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl (3,4,5-trifluorophenyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines .
Aplicaciones Científicas De Investigación
Phenyl (3,4,5-trifluorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of phenyl (3,4,5-trifluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Phenyl (3,4,5-trifluorophenyl)carbamate can be compared with other carbamate compounds such as:
- Phenyl (2,4,6-trifluorophenyl)carbamate
- Phenyl (3,4-difluorophenyl)carbamate
- Phenyl (3,5-difluorophenyl)carbamate
These compounds share similar structural features but differ in the position and number of fluorine atoms on the aromatic ring.
Propiedades
Fórmula molecular |
C13H8F3NO2 |
|---|---|
Peso molecular |
267.20 g/mol |
Nombre IUPAC |
phenyl N-(3,4,5-trifluorophenyl)carbamate |
InChI |
InChI=1S/C13H8F3NO2/c14-10-6-8(7-11(15)12(10)16)17-13(18)19-9-4-2-1-3-5-9/h1-7H,(H,17,18) |
Clave InChI |
FWDUJPRORGKBSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


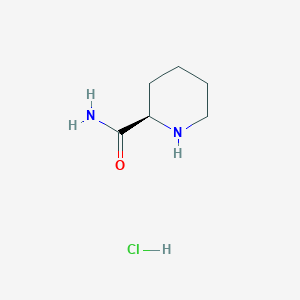
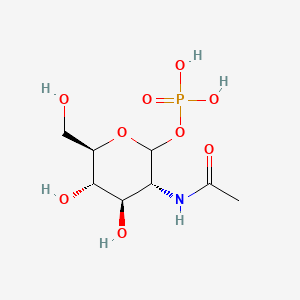
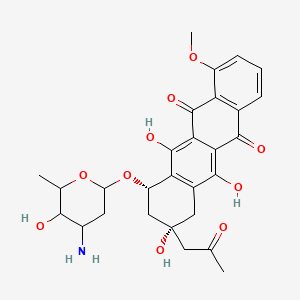
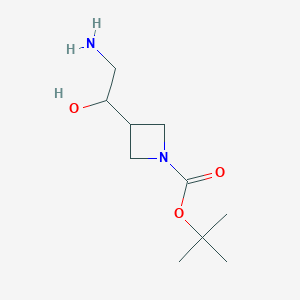
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
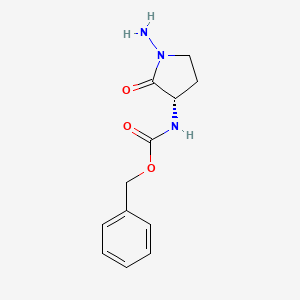
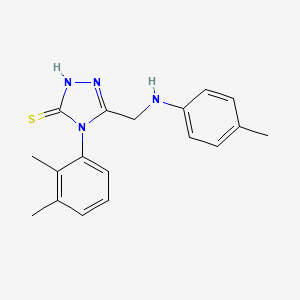
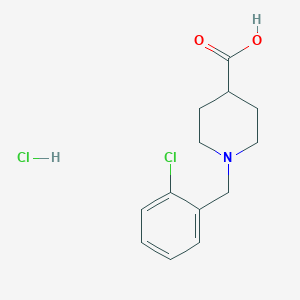

![2-(Benzo[d]thiazol-2-yl)-5-bromophenol](/img/structure/B11766499.png)

![tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
